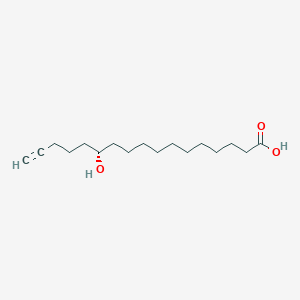

12(S)-hydroxy-16-Heptadecynoic Acid

Description

Contextualization within Fatty Acid Metabolism and Signaling Pathways

Fatty acid metabolism encompasses a series of catabolic and anabolic processes that are central to cellular energy and structure. wikipedia.org Catabolic pathways, such as beta-oxidation and omega-oxidation, break down fatty acids to generate ATP, the primary energy currency of the cell. wikipedia.orgnih.gov Omega-oxidation, which occurs in the endoplasmic reticulum, is a key pathway for the degradation of various fatty acids, including prostaglandins, which are potent lipid signaling molecules. nih.gov

This process is initiated by cytochrome P450 (CYP450) ω-hydroxylases. medchemexpress.comthomassci.com 12(S)-hydroxy-16-Heptadecynoic acid has been established as a potent, mechanism-based inhibitor of these CYP450 ω-hydroxylases. medchemexpress.comthomassci.comcaymanchem.com By specifically blocking this enzymatic step, the compound serves as a critical tool to study the downstream consequences of inhibiting prostaglandin (B15479496) degradation and to understand the broader role of ω-oxidation in lipid homeostasis. It does not act as a signaling molecule itself but rather modulates the pathways of naturally occurring signaling lipids by preventing their breakdown.

Table 1: Physicochemical and Biochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (12S)-12-hydroxyheptadec-16-ynoic acid | ebi.ac.uk |

| Molecular Formula | C₁₇H₃₀O₃ | caymanchem.comebi.ac.uk |

| Molecular Weight | 282.4 g/mol | caymanchem.com |

| CAS Number | 148019-74-3 | caymanchem.com |

| Primary Target | Cytochrome P450 ω-hydroxylase | medchemexpress.comthomassci.comcaymanchem.com |

| Inhibitory Constant (Ki) | 1.8 µM (for prostaglandin ω-hydroxylase) | medchemexpress.comthomassci.comcaymanchem.com |

| Classification | Long-chain fatty acid, Mechanism-based inhibitor | medchemexpress.comebi.ac.uk |

Historical Context of the Compound's Emergence in Enzymology Studies

The development of this compound is rooted in the need for specific molecular probes to investigate enzyme mechanisms. The compound was first described in a 1993 study published in the Journal of Medicinal Chemistry. medchemexpress.comcaymanchem.com This research focused on creating mechanism-based inhibitors for prostaglandin ω-hydroxylase to better understand its catalytic function and physiological role.

Mechanism-based inhibitors are unreactive compounds that are transformed by the target enzyme's own catalytic machinery into a highly reactive species. This species then irreversibly inactivates the enzyme, providing a powerful method for studying enzyme function. The 1993 study detailed the synthesis of both the (S) and (R) enantiomers of 12-hydroxy-16-heptadecynoic acid and evaluated their inhibitory activity. The research established that the (S)-enantiomer, this compound, was a particularly effective inhibitor of prostaglandin ω-hydroxylase, demonstrating a clear time-, NADPH-, and concentration-dependent inactivation of the enzyme.

Table 2: Key Findings from the Seminal 1993 Enzymology Study

| Finding | Description | Source |

|---|---|---|

| Compound Synthesis | The first chemical synthesis of this compound was reported. | caymanchem.com |

| Enzyme Inhibition | The compound was identified as a mechanism-based inhibitor of prostaglandin ω-hydroxylase. | medchemexpress.comcaymanchem.com |

| Inhibitory Potency | The inhibitory constant (Ki) was determined to be 1.8 µM, indicating significant potency. | medchemexpress.comcaymanchem.com |

Compound Index

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Prostaglandins |

Structure

3D Structure

Properties

IUPAC Name |

(12S)-12-hydroxyheptadec-16-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h1,16,18H,3-15H2,(H,19,20)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBFCVDJQUPEEIC-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC(CCCCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCCC[C@H](CCCCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism Based Inhibition of Cytochrome P450 Enzymes by 12 S Hydroxy 16 Heptadecynoic Acid

Irreversible Inactivation of Cytochrome P450 ω-Hydroxylase Activity

Research has demonstrated that 12(S)-hydroxy-16-heptadecynoic acid selectively and irreversibly inactivates cytochrome P450 ω-hydroxylase activity. nih.govthomassci.com This inactivation is a key aspect of its mechanism of action and has significant implications for its potential as a tool to study the physiological roles of these enzymes. nih.gov The irreversible nature of the inhibition means that the recovery of enzyme function requires the synthesis of new enzyme molecules, a process that can take a considerable amount of time. pharmacytimes.com

Kinetic Characterization of Enzyme Inhibition (e.g., Kᵢ, t₁/₂)

The inhibitory potency of this compound against cytochrome P450 ω-hydroxylase has been quantified through kinetic studies. For the 12S enantiomer, the inhibition constant (Kᵢ) is approximately 1.8 µM, and the half-life of inactivation (t₁/₂) is about 0.7 minutes. nih.gov These values indicate a potent and rapid inactivation of the enzyme.

| Enantiomer | Kᵢ (µM) | t₁/₂ (min) |

| 12S | 1.8 | 0.7 |

| 12R | 3.6 | 0.8 |

Stereochemical Dependence of Enzyme Inactivation

The three-dimensional structure of an inhibitor can significantly influence its interaction with an enzyme. In the case of 12-hydroxy-16-heptadecynoic acid, the stereochemistry at the 12-position plays a role in its inhibitory activity.

Studies comparing the two enantiomers of 12-hydroxy-16-heptadecynoic acid have revealed that the 12S enantiomer is a more potent inhibitor of cytochrome P450 4A4 than the 12R enantiomer. nih.gov The 12S form exhibits a Kᵢ value that is roughly half that of the 12R form, indicating a stronger binding affinity for the enzyme's active site. nih.gov

While there is a discernible difference in the inhibitory potency between the 12S and 12R enantiomers, the chirality of the hydroxyl group is not considered a primary determinant of specificity for prostaglandin (B15479496) ω-hydroxylase. nih.gov The relatively low level of enantiomeric discrimination may be attributed to the flexibility of the inhibitor's acyclic carbon chain, which can adopt various conformations within the enzyme's active site. nih.gov

Specificity for Cytochrome P450 4A4 (CYP4A4)

12-Hydroxy-16-heptadecynoic acid has been shown to be a selective inhibitor of cytochrome P450 4A4 (CYP4A4). nih.gov This isoform is a pulmonary cytochrome P450 enzyme responsible for the ω-hydroxylation of prostaglandins. nih.gov The development of specific inhibitors like 12-hydroxy-16-heptadecynoic acid is crucial for investigating the specific physiological functions of CYP4A4. nih.gov

Inhibition of Prostaglandin ω-Hydroxylase

A key target of this compound is prostaglandin ω-hydroxylase. medchemexpress.comcaymanchem.comnih.govthomassci.comacs.org This enzyme plays a critical role in the metabolic inactivation of prostaglandins, which are potent signaling molecules involved in a wide range of physiological and pathological processes, including inflammation. nih.gov By inhibiting this enzyme, this compound can modulate the levels and activity of prostaglandins. The inhibition of prostaglandin ω-hydroxylase by the 12S enantiomer is characterized by a Kᵢ value of 1.8 µM. medchemexpress.comcaymanchem.comnih.govthomassci.com

Molecular Basis of Mechanism-Based Inactivation

Mechanism-based inhibition, also known as suicide inhibition, is a process where an enzyme converts a substrate into a reactive intermediate that, in turn, irreversibly inactivates the enzyme. nih.gov This type of inhibition is characterized by its time- and concentration-dependence and requires the enzyme's catalytic activity. nih.govmdpi.com In the case of this compound, its inactivation of cytochrome P450 (P450) enzymes follows this pathway, leading to a long-lasting loss of enzyme function as the inactivated enzyme must be replaced by new protein synthesis. mdpi.com

Role of Acetylenic Moiety in Suicide Substrate Mechanism

The key structural feature of this compound responsible for its mechanism-based inhibition is its terminal acetylenic group. nih.gov Acetylenes are a well-established class of suicide inhibitors. nih.gov The inert acetylenic group requires catalytic activation by the target enzyme to be converted into a reactive species. nih.gov The enzyme's catalytic cycle transforms the acetylenic substrate into a highly reactive intermediate, such as a conjugated allene. nih.gov This reactive species can then covalently bind to the enzyme, leading to its irreversible inactivation. nih.govmdpi.com

Formation and Binding of Reactive Metabolites to Enzyme Active Site

The process of inactivation by this compound involves its conversion by the P450 enzyme into a reactive metabolite within the active site. nih.govmdpi.com This metabolite then forms a covalent bond with the enzyme, often with the heme prosthetic group or the protein itself, causing irreversible inactivation. mdpi.com Research has shown that the 12S enantiomer of hydroxy-16-heptadecynoic acid is a more potent inhibitor of prostaglandin ω-hydroxylase than the 12R enantiomer, with a Kᵢ value of 1.8 µM and a half-life of inactivation (t₁/₂) of 0.7 minutes. nih.govmedchemexpress.comcaymanchem.com The 12R enantiomer exhibits a Kᵢ of 3.6 µM and a t₁/₂ of 0.8 minutes. nih.gov This indicates that while the stereochemistry at the 12-position influences the inhibitory activity, it is not the sole determinant of specificity. nih.gov

Inactivation Parameters of 12-hydroxy-16-heptadecynoic Acid Enantiomers

| Enantiomer | Kᵢ (µM) | t₁/₂ (min) |

|---|---|---|

| 12S-hydroxy-16-heptadecynoic acid | 1.8 | 0.7 |

| 12R-hydroxy-16-heptadecynoic acid | 3.6 | 0.8 |

Selectivity Profile Against Other Cytochrome P450 Isoforms and Oxidative Enzymes

An important aspect of a mechanism-based inhibitor is its selectivity for the target enzyme versus other related enzymes.

Lack of Effect on Lauric Acid ω- and ω-1-Hydroxylation

Studies on the metabolism of lauric acid by P450 enzymes, particularly those in the CYP4A family, have shown that these enzymes catalyze the ω- and (ω-1)-hydroxylation of fatty acids. nih.govnih.gov While 12-hydroxydodecanoic acid can inhibit the binding of lauric acid to the active site of P450 4A1, this compound demonstrates selectivity. nih.gov Its inhibitory action is directed towards prostaglandin ω-hydroxylase, without a significant effect on the enzymes responsible for lauric acid ω- and ω-1-hydroxylation. nih.gov

Absence of Inhibition on Benzphetamine N-Demethylation

Benzphetamine N-demethylation is another reaction catalyzed by certain cytochrome P450 isoforms. nih.govnih.gov The selectivity of this compound is further highlighted by its lack of inhibitory effect on this specific metabolic pathway. nih.gov This specificity is crucial as it indicates that the compound's mechanism-based inactivation is not a general, non-specific effect on all P450 enzymes but is targeted towards a specific subset, namely prostaglandin ω-hydroxylase.

Physiological and Pathophysiological Research Applications of 12 S Hydroxy 16 Heptadecynoic Acid As a Chemical Probe

Investigating the Biological Role of Prostaglandin (B15479496) ω-Hydroxylation.nih.gov

12(S)-hydroxy-16-heptadecynoic acid has been instrumental in studying prostaglandin ω-hydroxylase, a cytochrome P450 enzyme that catalyzes the ω-hydroxylation of prostaglandins. nih.gov This metabolic process is a key step in the inactivation and excretion of prostaglandins, which are potent lipid mediators involved in a wide array of physiological functions. By selectively inhibiting this enzyme, researchers can probe its contribution to various biological systems.

Studies in Rabbit Lung During Pregnancy.nih.gov

In the context of pregnancy, the rabbit lung serves as a valuable model for studying prostaglandin metabolism. Research utilizing this compound has focused on cytochrome P450 4A4, a pulmonary enzyme responsible for the ω-hydroxylation of prostaglandins. nih.gov Studies on this enzyme, purified from the lungs of pregnant rabbits, have been crucial for understanding its physiological role. nih.gov The 12(S) enantiomer of hydroxy-16-heptadecynoic acid was found to be a more potent inactivator of this enzyme compared to its 12(R) counterpart, highlighting a degree of stereospecificity in the enzyme's active site. nih.gov However, the chirality of the hydroxyl group was not the primary determinant of specificity, suggesting some flexibility in the inhibitor's binding. nih.gov

| Enantiomer | KI (μM) | t1/2 (min) |

|---|---|---|

| This compound | 1.8 | 0.7 |

| 12(R)-hydroxy-16-heptadecynoic acid | 3.6 | 0.8 |

Elucidating the Role of Cytochrome P450 Metabolites in Vascular Homeostasis.nih.gov

Cytochrome P450 (CYP) enzymes and their metabolites of arachidonic acid are increasingly recognized for their critical role in maintaining vascular homeostasis. nih.gov These enzymes, present in both endothelial and vascular smooth muscle cells, produce signaling molecules that modulate vascular tone and other cellular processes. nih.govnih.gov this compound, by inhibiting specific CYP pathways, aids in dissecting the contribution of these metabolites to the intricate regulation of blood vessel function.

Modulation of Myogenic Response in Renal Arterioles.nih.govwikipedia.orgmdpi.com

The myogenic response is a fundamental mechanism in arteries and arterioles where they constrict in response to increased pressure, thereby maintaining constant blood flow. wikipedia.org This intrinsic property of vascular smooth muscle is particularly vital in the kidney for regulating renal blood flow and glomerular filtration rate. lumenlearning.com Research suggests that cytochrome P450 metabolites are key players in this process. nih.gov In spontaneously hypertensive rats, an enhanced myogenic response in the afferent arteriole is observed, potentially contributing to the elevated preglomerular resistance seen in hypertension. nih.gov The use of inhibitors of CYP hydroxylase has been shown to significantly attenuate this pressure-induced constriction, indicating that a CYP-derived metabolite is a crucial mediator of the myogenic response. nih.gov

Impact on Vasodilator Responses Attenuated by Cytochrome P450 Inhibition.nih.gov

In addition to their role in vasoconstriction, CYP450 metabolites also influence vasodilation. Studies have shown that inhibiting CYP450-4A enzymes can affect the dilation of arterioles in response to stimuli like acetylcholine, particularly in models of salt-sensitive hypertension. nih.gov This suggests that the balance of vasoconstrictor and vasodilator eicosanoids produced by CYP pathways is critical for normal vascular function and can be disrupted in pathological states.

Implications for Disease Mechanisms Related to Cytochrome P450 Pathways.nih.gov

Alterations in cytochrome P450-mediated metabolic pathways have been implicated in the pathophysiology of various diseases. nih.gov The eicosanoids produced by these enzymes can act as either pro-inflammatory or anti-inflammatory mediators, and an imbalance in their production can contribute to disease processes. nih.gov For instance, CYP ω-hydroxylase-mediated metabolites of arachidonic acid are involved in inflammatory responses in various tissues. nih.gov By using tools like this compound to selectively inhibit these pathways, researchers can investigate the specific role of CYP-derived eicosanoids in diseases such as hypertension and other cardiovascular disorders. nih.govnih.gov This line of inquiry is essential for identifying potential therapeutic targets within the CYP450 system for the treatment of inflammation-related diseases. nih.gov

Relevance to Hypertension and Renal Dysfunction

Research specifically investigating the direct role of this compound in hypertension and renal dysfunction is limited in publicly available scientific literature. However, its established activity as an inhibitor of cytochrome P450 (CYP) ω-hydroxylase suggests a potential for indirect influence on blood pressure regulation and kidney function. medchemexpress.comcaymanchem.com CYP ω-hydroxylases are responsible for metabolizing arachidonic acid to 20-hydroxyeicosatetraenoic acid (20-HETE). nih.gov

20-HETE is a significant signaling molecule in the vasculature and the kidney. In the vasculature, it generally acts as a potent vasoconstrictor, and its increased production has been associated with some forms of hypertension. nih.govnih.gov In contrast, within the kidney, 20-HETE plays a crucial role in regulating sodium transport and has been shown to have protective effects. nih.govnih.gov By inhibiting the synthesis of 20-HETE, this compound could theoretically modulate these pathways. Inhibition of 20-HETE formation has been shown to lower blood pressure in certain experimental models of hypertension, such as those induced by angiotensin II. nih.gov Conversely, chronic blockade of 20-HETE formation has also been linked to the development of salt-sensitive hypertension in animal models, highlighting the complex and tissue-specific roles of this signaling molecule. ahajournals.orgahajournals.org

Interactive Table: Key Research Findings on HETE Synthesis Inhibition and Blood Pressure

| Experimental Model | Intervention | Observed Effect on Blood Pressure | Reference |

| Spontaneously Hypertensive Rats (SHR) | Inhibition of 20-HETE synthesis | Lowered blood pressure | nih.gov |

| Angiotensin II-induced hypertension | Inhibition of 20-HETE synthesis | Attenuated the hypertensive response | nih.govnih.gov |

| Sprague-Dawley rats on high salt diet | Chronic inhibition of 20-HETE synthesis | Promoted salt-sensitive hypertension | ahajournals.orgahajournals.org |

| Pregnant rats with reduced uterine perfusion pressure | Cytochrome P-450 inhibition | Attenuated hypertension | ahajournals.orgnih.govahajournals.org |

Association with Metabolic Disorders (e.g., Diabetes, Uremia)

Studies have demonstrated that serum levels of 12(S)-HETE are significantly elevated in patients with diabetic kidney disease. nih.gov This increase is correlated with the severity of the disease, suggesting a potential role for 12-HETE in the pathogenesis of diabetic complications. nih.gov In the context of diabetes, 12-HETE is considered a pro-inflammatory lipid mediator that can contribute to vascular complications and islet dysfunction. nih.govtandfonline.com It has been implicated in promoting inflammation and oxidative stress, key factors in the development of diabetic retinopathy. tandfonline.comresearchgate.netnih.gov Given that this compound is a structural analog, its potential to interact with similar pathways warrants further investigation, although no direct evidence currently exists.

Link to Conditions like Toxemia of Pregnancy and Hepatorenal Syndrome

There is no direct scientific evidence establishing a link between this compound and conditions such as toxemia of pregnancy (preeclampsia) or hepatorenal syndrome.

However, research into the role of related arachidonic acid metabolites in these conditions provides a basis for potential investigation. In pregnancy-induced hypertension, alterations in the production of eicosanoids, including 12-HETE, have been observed. nih.gov Some studies have shown that higher levels of 12-HETE in early gestation may be predictive of the development of preeclampsia. nih.gov Furthermore, inhibition of cytochrome P-450 enzymes, which are involved in the production of HETEs like 20-HETE, has been shown to attenuate hypertension in animal models of preeclampsia. ahajournals.orgnih.govahajournals.org

Hepatorenal syndrome is characterized by severe renal vasoconstriction in the context of advanced liver disease. wikipedia.orgnih.govmedscape.comlitfl.com While the exact role of HETEs in this syndrome is not fully elucidated, the involvement of vasoactive lipid mediators in the regulation of renal blood flow is a key aspect of its pathophysiology. litfl.com

Indirect Connections to Adrenal-Related Disorders (e.g., Hyperaldosteronism, Adrenal Hyperplasia) via CYP11B1

No direct research has been identified that connects this compound to adrenal-related disorders such as hyperaldosteronism or adrenal hyperplasia, or to the enzyme CYP11B1.

However, related compounds, specifically 12(S)-HETE, have been shown to play a role in the regulation of aldosterone (B195564) production in the adrenal cortex. nih.gov Angiotensin II-stimulated aldosterone secretion is mediated, in part, by 12(S)-HETE. nih.gov Furthermore, studies have shown that other HETEs, such as 5-HETE, can be incorporated into adrenal cell lipids and modulate steroidogenesis. nih.gov These findings suggest that the 12-lipoxygenase pathway is involved in adrenal function. The inhibitory effect of this compound on cytochrome P450 enzymes could also be relevant, as various CYP enzymes are critical for steroid hormone synthesis in the adrenal glands.

Exploration in Neuroinflammatory and Myelination Processes

Currently, there is no specific research available on the role of this compound in neuroinflammatory or myelination processes.

However, the related compound, 12-HETE, and its generating enzyme, 12-lipoxygenase, are expressed in the brain and have been implicated in promoting neuroinflammation. nih.gov 12-HETE can contribute to oxidative stress in neurons. nih.gov The broader arachidonic acid metabolic pathway is known to be involved in neuroinflammatory conditions like Alzheimer's disease, where both pro-inflammatory and anti-inflammatory lipids are produced. curealz.org

Regarding myelination, the scientific literature does not currently provide any information on the effects of this compound.

Occurrence and Biological Synthesis of 12 S Hydroxy 16 Heptadecynoic Acid

The discovery of 12(S)-hydroxy-16-heptadecynoic acid in the plant kingdom has primarily been associated with phytochemical investigations of species with traditional medicinal uses. These findings underscore the vast and often untapped reservoir of bioactive compounds within the natural world.

Identification in Natural Product Sources

| Plant Source | Compound Identified | Method of Identification |

| Rhus trilobata | This compound | UPLC-MSE |

While extensive phytochemical analyses have been conducted on Lygodium microphyllum, a climbing fern, to identify various compounds such as flavonoids, steroids, and alkaloids, the specific presence of this compound in its aqueous extracts has not been explicitly documented in the available research. Studies on the plant's extracts have focused on its traditional uses and have identified other classes of compounds. researchgate.neteuropeanproceedings.com Further targeted analysis of the fatty acid profile of Lygodium microphyllum aqueous extracts would be necessary to confirm the presence or absence of this specific hydroxy fatty acid.

The identification of this compound in plant extracts like those from Rhus trilobata has significant implications for the field of bioactive phytochemical research. It demonstrates the importance of comprehensive analytical techniques, such as UPLC-MSE, in uncovering the full spectrum of secondary metabolites within a plant. researchgate.net The discovery of such compounds can open new avenues for investigating the therapeutic potential of medicinal plants and understanding the synergistic effects of their various chemical constituents.

Endogenous Presence in Mammalian Systems

The detection of this compound is not limited to the plant kingdom; evidence suggests its endogenous presence in mammalian systems, pointing to its potential role in physiological processes.

Detection in Mouse Jejunum Samples

While direct and specific detection of this compound in mouse jejunum samples is not explicitly detailed in the currently available scientific literature, the study of lipidomes in the mammalian small intestine is an active area of research. General studies on the lipid composition of the jejunum have been conducted to understand the effects of various factors on metabolism. However, these have not yet specifically reported the presence of this particular hydroxy fatty acid. The investigation of gut microbial metabolites of polyunsaturated fatty acids has gained attention, with studies showing the impact of these metabolites on intestinal barrier function. nih.gov Given that the jejunum is a primary site for lipid absorption and metabolism, and that various hydroxy fatty acids are known to be produced endogenously, it is plausible that this compound could be present. Future targeted lipidomic analyses of mouse jejunum samples are required to confirm its existence and elucidate its potential physiological role in this tissue.

Biogenetic Considerations within Lipid Metabolism

The biosynthesis of hydroxy fatty acids is a complex process integrated within the broader pathways of lipid metabolism. While the specific biogenetic pathway for this compound has not been fully elucidated, its structure suggests potential origins from the metabolism of other fatty acids. It is known to be a mechanism-based inhibitor of cytochrome P450 ω-hydroxylase, an enzyme family involved in the metabolism of fatty acids. ebi.ac.ukthomassci.com This interaction suggests that its own synthesis may be linked to or influence these pathways. The presence of a hydroxyl group and an alkyne functional group points towards specialized enzymatic machinery for its formation. Further research is needed to uncover the precise biosynthetic route of this compound and to understand how its production is regulated within the intricate network of lipid metabolic pathways.

Synthetic Strategies and Development of Chemical Analogues for Research

Stereospecific Synthesis of 12(S)- and 12(R)-Enantiomers

To investigate the physiological role of prostaglandin (B15479496) ω-hydroxylase, potent and specific inhibitors are required. nih.gov The compound 12-hydroxy-16-heptadecynoic acid has been identified as a selective inactivator of cytochrome P450 4A4, an enzyme responsible for the ω-hydroxylation of prostaglandins. nih.gov To determine the influence of the hydroxyl group's stereochemistry on enzyme inactivation, the two enantiomers, 12(S)- and 12(R)-hydroxy-16-heptadecynoic acid, have been stereospecifically synthesized and their absolute stereochemistry confirmed. nih.gov

The study of these enantiomers with cytochrome P450 4A4 purified from the lungs of pregnant rabbits revealed a difference in their inhibitory activity. The 12(S)-enantiomer proved to be approximately twice as active as the 12(R)-enantiomer. nih.gov However, the fact that both enantiomers are active suggests that the chirality of the hydroxyl group is not a primary determinant for the specificity of inhibition, which may be due to the flexibility of the molecule's acyclic skeleton. nih.gov

| Enantiomer | KI (μM) | t1/2 (min) |

|---|---|---|

| 12(S)-hydroxy-16-heptadecynoic acid | 1.8 | 0.7 |

| 12(R)-hydroxy-16-heptadecynoic acid | 3.6 | 0.8 |

Design and Synthesis of Beta-Oxidation Resistant Analogues

A significant challenge for the in vivo application of fatty acid-based inhibitors is their potential degradation through metabolic pathways such as β-oxidation. To overcome this, analogues resistant to this metabolic process are designed and synthesized. This approach aims to create more stable compounds that can act as effective in vivo inhibitors. nih.gov

An analogue designed to be resistant to β-oxidation is 2,2-dimethyl-12-hydroxy-16-heptadecynoic acid. nih.gov The introduction of two methyl groups at the C-2 position sterically hinders the enzymatic machinery responsible for β-oxidation, thus preventing the breakdown of the carbon chain from the carboxylic acid end. This compound was synthesized to serve as a potential in vivo inhibitor of prostaglandin ω-hydroxylase. nih.gov When tested with the purified enzyme, 2,2-dimethyl-12-hydroxy-16-heptadecynoic acid was shown to be an effective inactivator. nih.gov

| Compound | KI (μM) | t1/2 (min) |

|---|---|---|

| 2,2-Dimethyl-12-hydroxy-16-heptadecynoic Acid | 4.9 | 1.0 |

The development of metabolically stable analogues like 2,2-dimethyl-12-hydroxy-16-heptadecynoic acid holds significant promise for in vivo research. nih.gov By resisting degradation, these compounds can maintain effective concentrations in biological systems for longer periods, allowing for a more accurate assessment of the physiological and pathological roles of their target enzymes. The acetylenic agents, and particularly the dimethyl analog, are considered promising in vivo inhibitors of cytochrome P450 4A4. nih.gov Such inhibitors are invaluable tools for dissecting the function of specific P450 enzymes in complex biological processes.

Synthetic Routes for Structurally Related Heptadecynoic Acid Derivatives

The synthesis of derivatives of heptadecynoic acid, like other carboxylic acids, involves a range of standard organic reactions targeting the carboxylic acid functional group. assets-servd.hostyoutube.com A common and highly effective strategy is to first convert the carboxylic acid into a more reactive intermediate, such as an acid halide (e.g., an acid chloride), using reagents like thionyl chloride (SOCl₂). youtube.com This highly reactive intermediate can then be readily converted into a variety of other derivatives. youtube.com

Key synthetic routes include:

Esterification : Reacting the acid chloride with an alcohol yields an ester. youtube.com Alternatively, direct reaction of the carboxylic acid with an alcohol under acidic catalysis (Fischer esterification) can also produce esters. youtube.com

Amide Formation : The acid chloride can react with ammonia (B1221849) or a primary/secondary amine to form a primary, secondary, or tertiary amide, respectively. youtube.com

Acid Anhydride Synthesis : An acid chloride can react with a carboxylate salt to form an acid anhydride. youtube.com

These fundamental transformations allow for the creation of a diverse library of heptadecynoic acid derivatives, enabling structure-activity relationship (SAR) studies and the development of probes to explore biological systems. nih.gov

Advanced Analytical Methodologies for Detection and Characterization of 12 S Hydroxy 16 Heptadecynoic Acid

Mass Spectrometry-Based Approaches (e.g., LC-MS/MS, GC-MS)

Mass spectrometry (MS) is the cornerstone for the analysis of 12(S)-hydroxy-16-Heptadecynoic acid due to its high sensitivity and specificity. It is typically coupled with a chromatographic separation technique to resolve the analyte from other structurally similar compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely used technique for analyzing hydroxy fatty acids and other oxylipins. nih.gov The liquid chromatography step, often utilizing a reversed-phase column (such as C18), separates compounds based on their hydrophobicity. nih.gov For chiral molecules like the (S)-enantiomer of 12-hydroxy-16-heptadecynoic acid, chiral chromatography may be employed to separate it from its (R)-enantiomer, which is crucial as different stereoisomers can have distinct biological activities. nih.govmetabolomics.se

Following chromatographic separation, the compound is ionized, typically using electrospray ionization (ESI), and analyzed by the mass spectrometer. Tandem mass spectrometry (MS/MS) provides a high degree of confidence in identification by monitoring specific fragmentation patterns. The precursor ion (the ionized molecule) is selected and fragmented to produce characteristic product ions. For this compound (exact mass: 282.21949 Da), analysis can be performed in both positive and negative ion modes. nih.govnih.gov

Key Mass Spectrometry Data for this compound:

| Ionization Mode | Precursor Ion Type | Precursor m/z | Major Product Ions (m/z) |

|---|---|---|---|

| Positive | [M+H]⁺ | 283.2268 | 265.1, 247.2, 229.2 |

| Negative | [M-H]⁻ | 281.2122 | 263.2, 213.1, 211.2 |

Data sourced from PubChem. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) represents an alternative approach. For analysis by GC-MS, non-volatile compounds like fatty acids must first undergo a chemical derivatization step to increase their volatility. nih.govresearchgate.net This typically involves converting the carboxylic acid group into a methyl ester (FAME). The hydroxyl group may also be derivatized. After derivatization, the compound is separated on a GC column and detected by the mass spectrometer, often using a selected ion monitoring (SIM) method for enhanced sensitivity. nih.gov While a robust technique, GC-MS can be more labor-intensive due to the derivatization requirement compared to modern LC-MS/MS methods. semanticscholar.org

Integration into Targeted and Untargeted Metabolomics Studies

The analysis of this compound is frequently integrated into broader metabolomics studies, which aim to comprehensively profile all small-molecule metabolites in a biological sample. nih.gov This can be done using either targeted or untargeted approaches.

Comparison of Metabolomics Approaches for this compound Analysis:

| Feature | Targeted Metabolomics | Untargeted Metabolomics |

|---|---|---|

| Goal | Absolute or relative quantification of a pre-defined list of metabolites, including this compound. nih.govnih.gov | Comprehensive, hypothesis-generating profiling of all detectable metabolites in a sample. nih.govresearchgate.net |

| Instrumentation | Typically uses a triple quadrupole (QqQ) mass spectrometer for high sensitivity and specificity. nih.gov | Often employs high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap systems. nih.govsemanticscholar.org |

| Method | Relies on Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each compound. nih.gov | Involves full-scan data acquisition to capture all ions within a mass range, followed by computational identification. mdpi.com |

| Outcome | Provides precise concentration values, often using stable isotope-labeled internal standards for accuracy. nih.govmdpi.com | Provides relative abundance data and identifies potentially novel or unexpected compounds, placing the analyte in a broader pathway context. researchgate.net |

Targeted Metabolomics is the method of choice when the primary goal is to accurately quantify this compound. nih.gov By developing a highly specific MRM method, researchers can measure its levels with high precision and sensitivity, even in complex matrices. nih.gov This approach is essential for validating findings from discovery-based studies or for monitoring changes in the compound's concentration under specific conditions.

Untargeted Metabolomics serves as a powerful discovery tool. nih.gov In this approach, all metabolites are measured to create a global metabolic snapshot. nih.gov Subsequent data analysis can reveal the presence of this compound and identify correlations between its levels and other metabolites or a particular phenotype. researchgate.net This helps in generating new hypotheses about the metabolic pathways the compound is involved in. mdpi.com

Application in Lipidomics Research

Lipidomics is a specialized branch of metabolomics focused on the global study of lipids in biological systems. nih.gov this compound is classified as a hydroxy fatty acid (HFA), which belongs to the larger group of oxidized lipids known as oxylipins. nih.govlipidmaps.org

Oxylipins are a diverse family of bioactive mediators derived from the enzymatic or non-enzymatic oxidation of polyunsaturated fatty acids. nih.govmetabolomics.se Lipidomics studies often aim to create a comprehensive profile of these molecules to understand the activity of key metabolic pathways, such as those governed by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) enzymes. nih.gov Since this compound is known to be an inhibitor of a cytochrome P450 enzyme, its measurement is relevant to studies of fatty acid metabolism. medchemexpress.com

By using targeted lipidomics methods, researchers can simultaneously quantify dozens to hundreds of oxylipins, including this compound. nih.govresearchgate.net This profiling approach allows for the identification of lipidomic signatures—distinct patterns of lipid changes—that can be associated with specific biological states or responses. nih.gov Analyzing the levels of this specific HFA in the context of the broader lipidome provides a more complete understanding of its potential role as a signaling molecule or metabolic intermediate.

Future Research Directions and Unexplored Avenues

Comprehensive Elucidation of Endogenous Biosynthesis and Catabolism Pathways

A significant gap in the current understanding of 12(S)-hydroxy-16-heptadecynoic acid is the question of its natural occurrence and metabolic pathways. While it is known as a synthetic compound, the possibility of its endogenous production in trace amounts by organisms cannot be entirely dismissed. The metabolism of odd-chain fatty acids, such as those with a 17-carbon backbone, is known to occur in various organisms and can lead to the formation of unique metabolites. mdpi.com

Future research should, therefore, focus on:

Investigating Endogenous Presence: Sensitive metabolomic studies across various biological samples (e.g., tissues, fluids) from different species could be conducted to search for the presence of this compound or its close derivatives.

Identifying Biosynthetic Enzymes: If found to be endogenous, the enzymatic machinery responsible for its synthesis would need to be identified. This could involve screening for novel lipoxygenases, cytochrome P450 enzymes, or other fatty acid modifying enzymes capable of producing this specific structure.

Mapping Catabolic Pathways: Understanding how this compound is broken down and cleared from the system is crucial for its potential therapeutic development. Studies should investigate its susceptibility to beta-oxidation and other fatty acid catabolic pathways. An analog, 2,2-dimethyl-12-hydroxy-16-heptadecynoic acid, was designed to resist beta-oxidation, highlighting the importance of this metabolic route. nih.gov

Detailed Investigation of Potential Receptorial Interactions or Signaling Roles

The current knowledge of this compound's biological activity is largely confined to its inhibitory effect on cytochrome P450 ω-hydroxylase. thomassci.commedchemexpress.comcaymanchem.com However, its structural similarity to other bioactive lipids, such as 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE), suggests that it may have other molecular targets and signaling roles. nih.gov

Future investigations should explore:

Receptor Binding Assays: Screening this compound against a panel of known lipid receptors, including G-protein coupled receptors (GPCRs) like the prostaglandin (B15479496) receptors, is a critical step. medchemexpress.com The related compound, 12(S)-HETE, is known to interact with a receptor that then engages with steroid receptor coactivator-1 (SRC-1), suggesting a potential avenue for nuclear receptor signaling. nih.gov

Signal Transduction Pathways: Should receptor interactions be identified, the downstream signaling cascades need to be elucidated. Studies on 12(S)-HETE have implicated pathways involving extracellular-regulated protein kinase (ERK1/2), protein kinase C (PKC), phosphatidylinositol 3-kinase (PI3 kinase), and Src kinase. nih.gov Investigating whether this compound can modulate these or other pathways is a logical next step.

Broader Spectrum Assessment of Biological Activities in Diverse Cellular and Organismal Models

The known biological activity of this compound is highly specific. A broader assessment of its effects in various biological contexts is necessary to uncover its full therapeutic potential.

Table 1: Potential Areas for Biological Activity Screening of this compound

| Biological System | Potential Effect to Investigate | Rationale |

| Cancer Cell Lines | Anti-proliferative, anti-metastatic, pro-apoptotic effects | 12(S)-HETE, a related lipid, is known to promote metastatic behavior in tumor cells. nih.gov Investigating if this compound has antagonistic effects would be of interest. |

| Immune Cells | Modulation of inflammatory responses, cytokine production, and cell migration | Bioactive lipids are key regulators of inflammation. |

| Cardiovascular Models | Effects on platelet aggregation, vascular tone, and cardiac muscle metabolism | The inhibition of prostaglandin metabolism suggests potential cardiovascular effects. |

| Neuronal Cells | Neuroprotective or neuro-inflammatory effects | Fatty acids and their metabolites play crucial roles in the central nervous system. |

Development of Advanced Probes and Imaging Agents Based on the Compound's Structure

The unique structure of this compound, with its terminal alkyne group, makes it an ideal candidate for the development of chemical probes and imaging agents.

Future research in this area should focus on:

Click Chemistry-Compatible Probes: The terminal alkyne can be readily modified using "click chemistry" to attach fluorescent dyes, biotin (B1667282) tags, or other reporter molecules. These probes would be invaluable for identifying the cellular and subcellular localization of the compound and for isolating its binding partners.

Radiolabeled Analogs for PET/SPECT Imaging: The development of radiolabeled versions of this compound could enable in vivo imaging of its target enzymes or receptors. The synthesis of radiogallium-labeled long-chain fatty acid derivatives for myocardial metabolic imaging provides a template for such endeavors. plos.org This could have applications in diagnosing diseases where its target enzymes are dysregulated.

Synergistic Effects with Other Bioactive Compounds in Natural Extracts

Natural extracts are complex mixtures of compounds that can exhibit synergistic therapeutic effects. Investigating the interaction of this compound with components of natural products could reveal novel therapeutic strategies.

Future studies could explore:

Combinatorial Screening: Testing this compound in combination with well-characterized bioactive compounds from natural sources, such as flavonoids and polyphenols found in propolis, which are known to have a wide range of biological activities including antioxidant and anti-inflammatory effects.

Elucidation of Synergistic Mechanisms: If synergistic effects are observed, further research would be needed to understand the underlying molecular mechanisms. This could involve enhanced bioavailability, complementary mechanisms of action, or the modulation of metabolic pathways.

Q & A

Q. What controls are essential when assessing the metabolic stability of this compound in hepatic microsome assays?

- Methodology : Include negative controls (heat-inactivated microsomes) to rule out non-enzymatic degradation. Use positive controls (e.g., testosterone for CYP3A4) to confirm assay functionality. Monitor NADPH dependency and quantify metabolite formation with stable isotope-labeled internal standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.